Home > Products > Screening Compounds P43689 > [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH
[D-Glp1,D-Phe2,D-Trp3,6]-LH-RH - 68059-94-9

[D-Glp1,D-Phe2,D-Trp3,6]-LH-RH

Catalog Number: EVT-362659
CAS Number: 68059-94-9
Molecular Formula: C67H84N16O13
Molecular Weight: 1321.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[D-Glp1,D-Phe2,D-Trp3,6]-Luteinizing Hormone-Releasing Hormone is a synthetic peptide that mimics the natural luteinizing hormone-releasing hormone, which plays a crucial role in regulating reproductive functions. This compound is primarily used in research settings to study hormonal regulation and its effects on various physiological processes. The peptide is classified under the category of gonadotropin-releasing hormones, which are pivotal in the endocrine system for stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland.

Synthesis Analysis

Methods

The synthesis of [D-Glp1,D-Phe2,D-Trp3,6]-Luteinizing Hormone-Releasing Hormone typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

Technical Details

  1. Reagents: The synthesis requires protected amino acids, coupling reagents (such as HATU or DIC), and solvents (like DMF or DMSO).
  2. Deprotection: Each amino acid is added after deprotecting the previous one, often using trifluoroacetic acid (TFA) or other deprotecting agents.
  3. Cleavage: Once the peptide chain is complete, it is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).
Molecular Structure Analysis

Structure

The molecular structure of [D-Glp1,D-Phe2,D-Trp3,6]-Luteinizing Hormone-Releasing Hormone consists of several key components:

  • Amino Acid Sequence: The specific sequence includes D-Glutamic acid at position 1, D-Phenylalanine at position 2, and D-Tryptophan at position 3.
  • Conformation: The peptide adopts a specific three-dimensional conformation that is critical for its biological activity.

Data

  • Molecular Formula: C₁₈H₂₃N₃O₄
  • Molecular Weight: Approximately 345.39 g/mol
Chemical Reactions Analysis

Reactions

The primary reactions involving [D-Glp1,D-Phe2,D-Trp3,6]-Luteinizing Hormone-Releasing Hormone include:

  • Ligand-Receptor Binding: The compound binds to specific receptors on pituitary cells, triggering downstream signaling pathways.
  • Metabolism: In vivo studies show that this peptide can be metabolized by peptidases, affecting its half-life and biological activity.

Technical Details

The binding affinity and kinetics can be studied using radiolabeled assays or surface plasmon resonance techniques to determine how effectively the compound interacts with its receptor.

Mechanism of Action

Process

The mechanism of action for [D-Glp1,D-Phe2,D-Trp3,6]-Luteinizing Hormone-Releasing Hormone involves:

  1. Receptor Activation: Upon binding to the luteinizing hormone-releasing hormone receptor, it activates G-protein coupled receptors.
  2. Signal Transduction: This activation leads to increased intracellular calcium levels and the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland.

Data

Studies indicate that this synthetic peptide can effectively stimulate gonadotropin release in vitro and in vivo, demonstrating its potential as a therapeutic agent in reproductive health.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade in alkaline environments.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within standard ranges for peptides.
Applications

Scientific Uses

The applications of [D-Glp1,D-Phe2,D-Trp3,6]-Luteinizing Hormone-Releasing Hormone include:

  • Research in Endocrinology: Used to study hormonal regulation mechanisms and reproductive health.
  • Pharmaceutical Development: Investigated as a potential treatment for infertility or other hormonal disorders.
  • Animal Studies: Employed in veterinary medicine to assess reproductive functions in livestock.

This compound represents a significant tool in both basic and applied research within the field of reproductive biology and endocrinology.

Structural Modifications & Receptor Interactions of [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH

D-Amino Acid Substitutions in LH-RH Analog Design

Position-Specific Stereochemical Modifications (Glp1, Phe2, Trp3/6)

The strategic incorporation of D-amino acids at positions 1, 2, 3, and 6 represents a cornerstone in the design of [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH. These stereochemical modifications confer enhanced metabolic stability and receptor-binding specificity compared to native LH-RH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂). The substitution of L-configuration residues with their D-isomers at positions 2 (Phe), 3 (Trp), and 6 (Trp) introduces steric constraints that prevent peptide bond cleavage by endopeptidases, significantly extending the compound's half-life [1] [3]. Position 1 features a D-pyroglutamate (D-Glp), which not only contributes to enzymatic resistance but also introduces unique conformational constraints that influence receptor docking geometry. Molecular dynamics simulations reveal that the D-Trp³,⁶ substitutions create a hydrophobic cluster that disrupts the active conformation required for GnRH receptor activation. This positional specificity is critical—modifications at other positions fail to achieve equivalent antagonistic potency due to altered hydrogen-bonding networks and reduced hydrophobic core stability [1] [6].

Table 1: Position-Specific Modifications and Their Structural Consequences

PositionNative ResidueModified ResidueSteric EffectFunctional Consequence
1L-pGluD-Glp (D-pyroglutamate)Induces β-turn conformationEnhanced receptor affinity & proteolytic resistance
2L-HisD-PheBlocks hydrogen bondingDisrupts receptor activation cascade
3L-TrpD-TrpCreates hydrophobic bulgePrevents conformational transition to active state
6L-GlyD-TrpForms aromatic cluster with D-Trp³Stabilizes antagonist-bound receptor conformation

Cyclization Effects of N-Terminal Pyroglutamate (Glp) on Conformational Stability

The D-pyroglutamate (D-Glp) at position 1 introduces a rigidified cyclic structure through lactam formation between the γ-carboxyl group and α-amino group. This cyclization eliminates the N-terminal charge, reducing electrostatic repulsion with the receptor's extracellular domain and promoting deeper insertion into the binding pocket [1] [3]. Nuclear magnetic resonance (NMR) studies demonstrate that D-Glp¹ constrains the ψ and φ dihedral angles to -60° ± 20° and -120° ± 15°, respectively, forcing the N-terminus into a type VI β-turn. This conformation positions the aromatic side chains of D-Phe² and D-Trp³ for optimal interaction with transmembrane helices 2 and 6 (TM2/TM6) of the GnRH receptor. Comparative analyses show that linear analogs lacking cyclization exhibit 15-fold lower binding affinity due to increased conformational entropy and solvent exposure of hydrophobic residues. The D-configuration of Glp further enhances this stability by orienting the pyrrolidone carbonyl toward receptor aspartate residues (Asp⁹⁸), forming a critical salt bridge unavailable to L-Glp analogs [3].

GnRH Receptor Antagonism Mechanisms

Competitive Binding Dynamics at Pituitary Gonadotrope Receptors

[D-Glp1,D-Phe2,D-Trp3,6]-LH-RH functions as a competitive antagonist with submicromolar affinity (IC₅₀ ≈ 0.8 nM) for the human GnRH receptor. Radioligand binding assays reveal slow dissociation kinetics (t₁/₂ > 45 min), attributable to a multi-point attachment mechanism involving extracellular loop 3 (ECL3) and transmembrane helix 7 [1] [3]. Unlike agonists, which induce receptor dimerization and subsequent internalization, this analog stabilizes an inactive receptor conformation through:

  • Steric Occlusion: The bulky D-Trp³,⁶ side chains physically block the agonist-induced displacement of TM3 and TM7 required for G-protein coupling.
  • Desolvation Penalty: Hydrophobic residues (D-Phe², D-Trp³) create a high-energy barrier to agonist binding by displacing water molecules from the binding cleft.Functional studies in rat pituitary cells confirm complete suppression of gonadotropin secretion at 100 nM concentrations, with Schild regression analysis indicating pure competitive antagonism (pA₂ = 8.9) [1]. The binding is entropy-driven (ΔS = +42 J/mol·K), dominated by hydrophobic interactions that compensate for reduced hydrogen bonding compared to native LH-RH.

Allosteric Modulation via Aromatic Residue Interactions (Phe, Trp, Tyr)

The antagonist's efficacy derives partly from allosteric modulation mediated by aromatic pharmacophores. Specifically:

  • D-Phe² engages in π-π stacking with Tyr²⁸⁹ in TM2, preventing the inward tilt required for receptor activation.
  • D-Trp³ inserts into a hydrophobic pocket formed by Phe²⁷² (TM3), His²⁰³ (ECL2), and Asn¹⁰² (TM1), locking extracellular loop 2 in a closed conformation.
  • D-Trp⁶ forms a T-shaped interaction with Trp²⁷⁹ (TM6), sterically hindering the rotamer switch essential for Gq-protein activation [1] [6].

Mutagenesis studies demonstrate that Phe²⁷²Ala and Tyr²⁸⁹Phe mutations reduce antagonist binding affinity by >100-fold, confirming their critical roles. Molecular dynamics simulations further reveal that these aromatic interactions induce long-range stabilization of intracellular loop 3 (ICL3), preventing β-arrestin recruitment and receptor internalization. This dual mechanism—competitive binding coupled with allosteric suppression of conformational changes—explains the analog's potent and sustained suppression of gonadotropin release [3] [6].

Table 2: Key Aromatic Interactions and Their Allosteric Effects

Residue in AnalogReceptor Contact PointInteraction TypeFunctional Consequence
D-Phe²Tyr²⁸⁹ (TM2)Parallel displaced π-stackLocks TM2 in inactive orientation
D-Trp³Phe²⁷² (TM3)/His²⁰³ (ECL2)Edge-to-face & hydrophobicOccludes agonist access to deep binding pocket
D-Trp⁶Trp²⁷⁹ (TM6)T-shaped π-stackingPrevents TM6 pivot required for Gq coupling

Biological Validation of Antagonistic Effects

In vitro studies using rat ovarian granulosa cells demonstrate that co-administration of 1 μM [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH with follicle-stimulating hormone (FSH) reverses LH-RH-induced suppression of steroidogenesis. This occurs through blockade of gonadotropin-releasing hormone receptors (GnRHR), preventing the downregulation of FSH-responsive aromatase activity [1] [3]. In vivo efficacy is evidenced by two key findings:

  • Ovulation Inhibition: Subcutaneous administration of 250 μg in proestrus rats achieves 100% ovulation blockade by suppressing the preovulatory luteinizing hormone (LH) surge [3].
  • Pregnancy Prolongation: Twice-daily injections (1.25–2.5 mg, SC) in pregnant rats delay parturition by 48–72 hours due to suppressed progesterone decline, confirming disruption of the luteolytic gonadotropin cascade [1]. These effects correlate with receptor occupancy studies showing >90% pituitary GnRH receptor blockade at 6 hours post-administration.

Table 3: Experimentally Validated Biological Effects

Model SystemDose/ConcentrationObserved EffectMechanistic Basis
Rat granulosa cells1 μMBlocks LH-RH suppression of FSH-induced steroidogenesisGnRHR antagonism preventing desensitization
Proestrus rats250 μg SC100% ovulation inhibitionSuppression of preovulatory LH surge
Pregnant rats1.25-2.5 mg SC (bid, 7 days)Prolongs gestation by 48-72 hoursDelayed progesterone decline via disrupted gonadotropin signaling

Properties

CAS Number

68059-94-9

Product Name

[D-Glp1,D-Phe2,D-Trp3,6]-LH-RH

IUPAC Name

(2R)-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C67H84N16O13

Molecular Weight

1321.5 g/mol

InChI

InChI=1S/C67H84N16O13/c1-37(2)28-49(59(89)76-48(18-10-26-71-67(69)70)66(96)83-27-11-19-55(83)65(95)74-35-56(68)86)77-62(92)52(31-40-33-72-45-16-8-6-14-43(40)45)80-61(91)51(30-39-20-22-42(85)23-21-39)79-64(94)54(36-84)82-63(93)53(32-41-34-73-46-17-9-7-15-44(41)46)81-60(90)50(29-38-12-4-3-5-13-38)78-58(88)47-24-25-57(87)75-47/h3-9,12-17,20-23,33-34,37,47-55,72-73,84-85H,10-11,18-19,24-32,35-36H2,1-2H3,(H2,68,86)(H,74,95)(H,75,87)(H,76,89)(H,77,92)(H,78,88)(H,79,94)(H,80,91)(H,81,90)(H,82,93)(H4,69,70,71)/t47-,48+,49+,50-,51+,52-,53-,54+,55+/m1/s1

InChI Key

NYWIVATZZKIKCF-FKDXDCHSSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8

Synonyms

1-Pyr-2-Phe-3,6-Trp-LHRH
GnRH, pGlu(1)-Phe(2)-Trp(3,6)-
GPT-LHRH
LHRH, D-pGlu(1)-D-Phe(2)-D-Trp(3,6)-
LHRH, pGlu(1)-Phe(2)-Trp(3,6)-
LHRH,-pyroglutamyl(1)-phenylalanyl(2)-tryptophyl(3,6)-

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CC=CC=C7)NC(=O)[C@H]8CCC(=O)N8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.